Ammonia N-13
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Ammonia N 13 Injection is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells where it is metabolized to glutamine N 13 and retained in the cells. The presence of ammonia N 13 and glutamine N 13 in the myocardium allows for PET imaging of the myocardium. |
|---|---|
CAS No. |
34819-78-8 |
Molecular Formula |
H3N |
Molecular Weight |
16.030 g/mol |
IUPAC Name |
azane |
InChI |
InChI=1S/H3N/h1H3/i1-1 |
InChI Key |
QGZKDVFQNNGYKY-BJUDXGSMSA-N |
SMILES |
N |
Isomeric SMILES |
[13NH3] |
Canonical SMILES |
N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonia N-13 is produced in a cyclotron by bombarding a target material, typically oxygen-18 water, with protons. This process forms Nitrogen-13, which is then converted to ammonia . The production involves proton-irradiation of a 10 mM aqueous ethanol solution using an in-target process under aseptic conditions .
Industrial Production Methods: A reliable semi-automated process has been developed to manufacture large quantities of this compound in high purity. This involves using two syringe driver units and an in-line anion-exchange purification system. The total manufacturing time, including purification, sterile filtration, reformulation, and quality control analyses, is approximately 11 minutes from the end of bombardment .
Chemical Reactions Analysis
16O(p,α)13N Reaction
This reaction involves proton bombardment of oxygen-18-enriched water targets. Key findings:
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Cryogenic Targets : Frozen water targets yield >95% ammonia at all radiation doses, while liquid water targets produce predominantly nitrates/nitrites at high doses .
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Frozen CO₂ Targets : Irradiation of frozen carbon dioxide results in nitrate/nitrite formation, which can be converted to ammonia using DeVarda’s alloy (a copper-zinc alloy) for reduction .
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Advantages : Frozen targets require no vacuum isolation windows, enabling use in low-energy cyclotrons .
13C(p,n)13N Reaction
This method uses carbon-13-enriched targets for low-energy cyclotrons (<10 MeV):
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Target Solution : A 10% 13CH₃OH/H₂O solution is irradiated with protons. Yields range from 14.8–180.2 MBq depending on target current (0.5–2.5 µA) and bombardment time (2–10 min) .
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Single-Step Production : Methanol in the target solution simplifies synthesis but may cause charring during repeated use .
In Vivo Metabolism
Following intravenous administration, [13N]ammonia undergoes rapid metabolic changes:
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Liver Metabolism : Converted to urea N-13 via a five-enzyme pathway .
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Tissue Metabolism : Metabolized to glutamine N-13 in organs like the myocardium, liver, and brain .
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Other Metabolites : Includes glutamate N-13 and aspartate N-13 in tissues .
Radioactive Decay
| Minutes | Fraction Remaining |
|---|---|
| 0 | 1.000 |
| 5 | 0.706 |
| 10 | 0.499 |
| 15 | 0.352 |
| 20 | 0.249 |
| 25 | 0.176 |
| 30 | 0.124 |
| Table derived from decay data in |
Radiation Emissions
| Radiation Type | Energy (keV) | % Per Disintegration |
|---|---|---|
| Positron (β⁺) | 1190 (max) | 100% |
| Gamma (511 keV) | 511 | 200% |
| Data from |
Quality Control
Scientific Research Applications
Production of Ammonia N-13
This compound is produced through the proton irradiation of nitrogen gas in a cyclotron. The process typically involves the following steps:
- Target Material : Nitrogen gas is used as the target for proton bombardment.
- Radiochemical Synthesis : The reaction converts nitrogen gas into this compound using a proton beam.
- Purification : Post-synthesis, the product undergoes purification to remove impurities and ensure high radionuclidic purity.
- Formulation : The final product is formulated into a suitable saline solution for clinical use.
Recent advancements have improved the efficiency and yield of this compound production. For instance, a production system has been developed that achieves over 90% radiochemical yield in approximately five minutes, allowing for routine clinical applications with minimal delays .
Cardiac Imaging
This compound is primarily used in myocardial perfusion imaging to assess blood flow in the heart muscle. Its rapid uptake and washout from myocardial tissue make it an ideal tracer for evaluating coronary artery disease. Clinical studies have demonstrated its effectiveness in determining absolute myocardial blood flow both at rest and during stress conditions .
Cerebral Imaging
In addition to cardiac applications, this compound has been employed in cerebral imaging studies. Research has focused on understanding the cerebral extraction and clearance mechanisms of this compound, which can provide insights into cerebral blood flow and metabolic activity .
Case Study 1: Myocardial Perfusion Imaging
A study conducted on patients with suspected coronary artery disease utilized this compound for PET imaging. The results indicated that this method could accurately determine myocardial blood flow and identify areas of ischemia. The noninvasive nature of this technique allows for comprehensive cardiac assessments without the need for invasive procedures .
Case Study 2: Cerebral Blood Flow Assessment
Another study investigated the use of this compound in assessing cerebral blood flow dynamics. By measuring the uptake of this compound in various brain regions, researchers were able to map blood flow patterns and identify abnormalities associated with neurological conditions .
Comparative Analysis of Production Methods
The following table summarizes different production methods for this compound along with their yields and processing times:
| Production Method | Radiochemical Yield (%) | Processing Time (minutes) | Notes |
|---|---|---|---|
| Cyclotron Proton Bombardment | >90 | ~5 | High efficiency, suitable for clinical use |
| Devarda's Alloy Process | Variable | ~20 | Longer processing time, requires additional QC |
| Microwave-Assisted Production | ~25 | ~10 | Lower yield; primarily experimental |
Mechanism of Action
Ammonia N-13 is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells, where it is metabolized to glutamine N-13 and retained in the cells . The PET technique measures myocardial blood flow based on the assumption of a three-compartmental disposition of intravenous this compound in the myocardium .
Comparison with Similar Compounds
Comparison with Myocardial Perfusion Tracers
Key Tracers and Properties
Ammonia N-13 is often compared with rubidium-82 (⁸²Rb) and flurpiridaz F-18, other PET tracers for MPI.
Clinical Performance
- Quantitative Accuracy : this compound demonstrates superior agreement with microsphere-derived MBF measurements compared to ⁸²Rb, particularly in pathologies like HCM .
- Stress Protocols : Treadmill exercise with this compound produces larger perfusion defects than pharmacologic stress (e.g., dipyridamole), reflecting true ischemic burden .
- Image Quality : Flurpiridaz F-18’s higher extraction rate (95%) may offer better resolution, but this compound remains the gold standard for research-grade MBF quantification .
Comparison with Other N-13 Compounds
N-13 Glutamine
Used in tumor imaging, N-13 glutamine shows comparable uptake to this compound in spontaneous canine tumors.
N-13 Labeled Amino Acids
Branched-chain N-13 amino acids (e.g., leucine, valine) are synthesized via enzymatic amination of α-keto acids. These tracers exhibit prolonged myocardial retention during ischemia, aiding studies of metabolic dysfunction. However, their clinical utility is niche compared to this compound’s perfusion imaging .
Research Findings and Clinical Studies
- Pathologic Conditions : In HCM, this compound PET reveals impaired vasodilator reserve and microvascular dysfunction, correlating with adverse outcomes .
- Software Validation: The HeartSee flow model for this compound provides reproducible MBF values, outperforming multi-compartment models in computational simplicity and noise resistance .
- Synthesis Innovations: Cartridge-based radiochemical purity testing for this compound reduces time (5 minutes vs. 50 minutes for HPLC) and cost, enhancing clinical workflow .
Biological Activity
Ammonia N-13, or ammonia, is a radiotracer widely used in positron emission tomography (PET) imaging, particularly for assessing myocardial perfusion and brain activity. Its biological activity is primarily linked to its role in metabolic processes, especially in the conversion of glutamate to glutamine in the brain and its application in evaluating coronary artery disease (CAD).
- Chemical Name : Ammonia
- Physical Half-Life : Approximately 10 minutes
- Mechanism of Action : ammonia is taken up by tissues, particularly the myocardium, through passive diffusion. Once inside the cells, it is metabolically trapped as glutamine, which is crucial for various biosynthetic pathways.
Table 1: Key Characteristics of this compound
| Property | Value |
|---|---|
| Chemical Structure | NH₃ (with ) |
| Agent Category | Radiotracer |
| Target | Glutamine synthetase |
| Solubility | Soluble |
| Metabolic Trapping | Yes |
1. Myocardial Perfusion Imaging
This compound is extensively used in PET myocardial perfusion imaging (MPI). Studies have demonstrated its high sensitivity and specificity for detecting CAD. For instance, one study reported a sensitivity of 90% and specificity of 90% for detecting coronary artery stenosis greater than 50% using ammonia PET .
2. Brain Imaging
In neurological applications, ammonia PET has been evaluated for its ability to quantify glutamine synthetase activity in the human brain. A study involving healthy volunteers indicated that while the method could not reliably estimate glutamine synthetase activity, it provided valuable insights into cerebral blood flow (CBF) .
3. Diagnostic Accuracy
Research has shown that ammonia PET provides substantial diagnostic value in various clinical scenarios:
- Predictive Value : Relative uptake of ammonia has been linked to functional outcomes post-coronary revascularization .
- Long-term Outcomes : Perfusion findings using this tracer are strong predictors of long-term outcomes in patients with CAD .
Case Studies
Several case studies highlight the utility of ammonia in clinical practice:
- Case Study 1 : A patient with suspected CAD underwent both ammonia PET and traditional SPECT imaging. The PET scan showed higher sensitivity and specificity for detecting ischemic regions compared to SPECT, demonstrating the superior diagnostic capability of ammonia .
- Case Study 2 : In a cohort study involving patients with heart failure, those who had preoperative relative uptake greater than 80% showed significantly better functional outcomes post-surgery compared to those with lower uptake levels .
Research Findings
Recent research has focused on improving the accuracy and efficiency of ammonia production and application:
- A study reported that using automated systems for producing ammonia resulted in high-quality myocardial PET images with minimal radiation exposure to patients .
- Another investigation highlighted the pharmacokinetic advantages of ammonia over other tracers due to its longer half-life and effective tissue trapping capabilities .
Q & A
Q. What physiological factors influence the myocardial extraction fraction of N-13 ammonia, and how should researchers account for these in experimental design?
The first-pass extraction fraction (E) of N-13 ammonia averages ~82% at normal blood flow but decreases nonlinearly with increasing flow rates (E = 1 − 0.607 exp(−125/F), where F is flow) . Physiological variables such as plasma pH also affect E: low pH reduces E by ~20%, while metabolic states (e.g., cardiac workload) have minimal impact. Researchers must measure arterial pH and incorporate flow-dependent correction models into kinetic analyses to avoid systematic errors in myocardial blood flow (MBF) quantification .
Q. What infrastructure is required for N-13 ammonia production, and how does this constrain experimental protocols?
N-13 ammonia’s short half-life (~10 minutes) necessitates an on-site cyclotron and radiochemistry synthesis capabilities for production. Automated synthesis modules (e.g., "bench-top" cyclotrons) enable reliable tracer generation but limit studies to facilities with specialized infrastructure. Experimental protocols must align tracer administration, imaging windows (e.g., 3–20 minutes post-injection), and decay correction workflows .
Q. How do preparation methods (e.g., sterile filtration) impact N-13 ammonia radiochemical purity and adsorption losses?
Sterile filtration using hydrophilic filters (e.g., Millex GS) can reduce adsorption losses compared to alternatives like Sartorius Minisart. Adsorption rates vary by filter material, requiring pre-experimental validation via quality tests (e.g., radioactivity recovery assays) to ensure consistent tracer activity and avoid confounding perfusion measurements .
Advanced Research Questions
Q. How do computational models like GLLS improve the accuracy and efficiency of MBF quantification with N-13 ammonia PET?
The Generalized Linear Least Squares (GLLS) method reduces computational complexity while maintaining accuracy in MBF estimation. Unlike traditional compartmental models, GLLS integrates spillover correction and linearizes the solution for rapid parametric image generation. Validation against simulated and clinical datasets shows comparable accuracy to nonlinear regression, with ~10-fold faster processing .
Q. What methodological discrepancies arise when comparing N-13 ammonia retention models (e.g., HeartSee software) to multi-compartmental approaches?
Retention models (e.g., HeartSee) simplify MBF quantification by assuming flow-dependent tracer retention, avoiding noise sensitivity from complex compartmental fitting. However, they may underestimate flow heterogeneity in ischemic regions. Direct comparisons show retention models improve sensitivity for abnormal flow detection but require cross-validation with gold-standard microsphere measurements in hybrid study designs .
Q. How does metabolic trapping via glutamine synthetase (GS) affect tracer retention, and how can perturbations in GS activity confound MBF measurements?
N-13 ammonia is metabolically trapped via GS-mediated conversion to glutamine. Inhibition of GS (e.g., using L-methionine sulfoximine) reduces retention by >50%, emphasizing the need to control for GS expression levels in disease models (e.g., cancer or metabolic syndromes). Preclinical studies should include GS activity assays in tissue biopsies to isolate flow-dependent vs. metabolism-driven tracer uptake .
Q. What are the limitations of N-13 ammonia in quantifying hyperemic blood flow, and how can these be mitigated?
At high flow rates (>3 mL/g/min), N-13 ammonia’s extraction fraction declines, leading to underestimation of true MBF. Hybrid imaging protocols combining N-13 ammonia with a tracer exhibiting linear extraction (e.g., O-15 water) can extend the quantifiable flow range. Alternatively, applying flow-dependent correction factors derived from preclinical validation curves improves accuracy .
Q. How do denoising algorithms (e.g., SubtlePET™ AI) impact the precision of N-13 ammonia PET-derived MBF measurements?
Post-reconstruction Gaussian filtering reduces image noise but may oversmooth perfusion defects, particularly in low-count regions. AI-based denoising (e.g., SubtlePET™) preserves spatial resolution while improving signal-to-noise ratios, critical for detecting subtle flow impairments. Researchers should validate denoising parameters using phantom studies and patient datasets with ground-truth angiographic correlations .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported extraction fractions (e.g., 70–80% vs. 82–90%) across studies?
Variability arises from differences in experimental conditions (e.g., species, anesthesia, plasma pH) and measurement techniques (e.g., arterial vs. microsphere-based flow calibration). Studies reporting lower E values (70–80%) often use clinical datasets with uncorrected metabolite fractions in arterial input functions, whereas preclinical studies with metabolite correction report higher E (~82–90%) . Harmonizing input function quantification and reporting flow ranges is essential for cross-study comparisons.
Q. Key Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
